

Technical Guide: 2-(2-Formylphenyl)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Formylphenyl)acetonitrile**, a versatile bifunctional building block in organic synthesis. It details the compound's chemical identity, molecular structure, and its application in the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. A detailed experimental protocol for a representative reaction is provided, along with a summary of relevant quantitative data. This document serves as a resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Molecular Structure

CAS Number: 135737-14-3

Molecular Formula: C₉H₇NO

Molecular Weight: 145.16 g/mol

IUPAC Name: **2-(2-Formylphenyl)acetonitrile**

Synonyms: 2-(Cyanomethyl)benzaldehyde

The molecular structure of **2-(2-Formylphenyl)acetonitrile** incorporates two key reactive functional groups: a formyl (aldehyde) group and a nitrile group, attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable precursor for a variety of cyclization reactions.

Table 1: Physicochemical Properties

Property	Value
CAS Number	135737-14-3
Molecular Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Appearance	Not specified in readily available literature; likely a solid
Solubility	Soluble in common organic solvents

Applications in Heterocyclic Synthesis

The ortho-disposed aldehyde and acetonitrile functionalities of **2-(2-Formylphenyl)acetonitrile** make it an ideal substrate for condensation reactions to construct fused heterocyclic systems. The presence of an activated methylene group adjacent to the nitrile facilitates reactions with various electrophiles, while the aldehyde group readily reacts with nucleophiles.

Synthesis of Quinolines via Friedländer Annulation

A primary application of **2-(2-Formylphenyl)acetonitrile** is in the synthesis of quinoline derivatives through the Friedländer annulation.^{[1][2][3]} This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.^{[1][2][3]} In this context, **2-(2-Formylphenyl)acetonitrile** can be envisioned to first undergo a transformation to an o-aminoaryl derivative, which then reacts with a ketone to yield a substituted quinoline. Alternatively, the aldehyde and active methylene of the nitrile can directly participate in cyclization reactions with suitable partners.

The general mechanism of the Friedländer synthesis can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff

base followed by an intramolecular aldol-type reaction.[1]

Experimental Protocols

While a specific, detailed experimental protocol starting directly from **2-(2-Formylphenyl)acetonitrile** for the synthesis of quinolines was not found in the immediate search results, a general procedure for a related transformation is provided below. This protocol outlines the synthesis of 3-cyanoquinoline-2(1H)-thiones, which involves the condensation of a cyclic ketone with a compound containing an active methylene group and a nitrile, illustrating the reactivity of the core functionalities present in **2-(2-Formylphenyl)acetonitrile**.

General Procedure for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

This procedure demonstrates a typical condensation reaction leading to a quinoline-like scaffold.

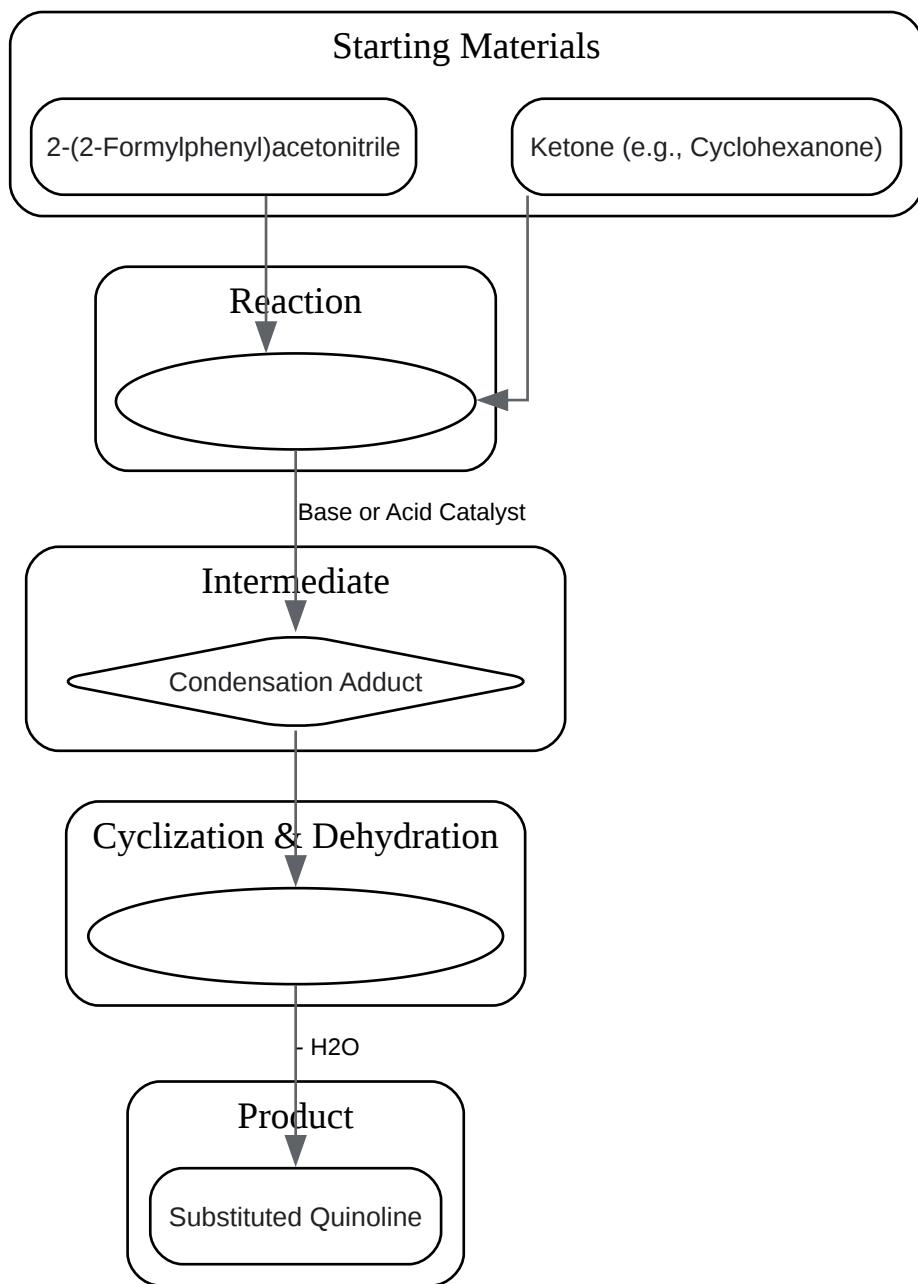
Materials:

- Appropriate 3-cyanoquinoline-2(1H)-thione (1.75 mmol)
- Anhydrous N,N-dimethylacetamide (DMAc) (15 mL)
- Sodium tert-butoxide (170 mg, 1.75 mmol)
- N-(chloroacetyl)phenothiazine

Procedure:

- A round-bottom flask is charged with the 3-cyanoquinoline-2(1H)-thione (1.75 mmol) and anhydrous DMAc (15 mL) under vigorous stirring.[4]
- To the resulting solution, sodium tert-butoxide (1.75 mmol) is added.[4]
- The reaction mixture is stirred at room temperature under protection from atmospheric moisture for 1 hour.[4]

- Following this, N-(chloroacetyl)phenothiazine is added and the reaction proceeds.[4]
- After completion of the reaction (as monitored by TLC), the product is isolated by precipitation, filtration, and washing.[4]


Table 2: Representative Yields for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

Starting Material	Product	Yield (%)
4-(4-Chlorophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile	Corresponding S-alkylated product	34
4-(3-Bromophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile	Corresponding S-alkylated product	64

Note: The yields are for the initial formation of the thione starting material, not the subsequent S-alkylation.[4]

Logical Workflow for Synthesis

The synthetic utility of **2-(2-Formylphenyl)acetonitrile** in the Friedländer synthesis can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Friedländer Synthesis Workflow.

Conclusion

2-(2-Formylphenyl)acetonitrile is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules, particularly quinoline derivatives. Its bifunctional nature allows for efficient construction of fused ring systems through well-established reactions like the

Friedländer annulation. The protocols and data presented in this guide are intended to assist researchers in the fields of organic synthesis and medicinal chemistry in the development of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is likely to uncover new synthetic pathways and lead to the discovery of novel bioactive agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 2-(2-Formylphenyl)acetonitrile in Heterocyclic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com